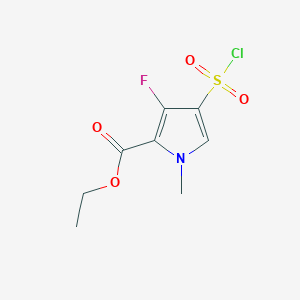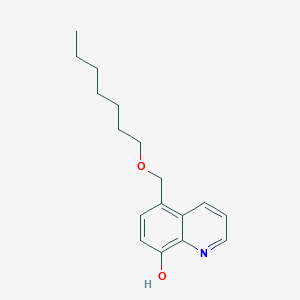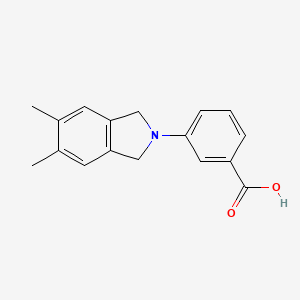
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the molecular formula C12H12BrN3 It is a derivative of pyridine, substituted with a hydrazinyl group at the 3-position and a bromo-methylphenyl group at the 1-position of the hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-(2-Chloro-4-methylphenyl)hydrazinyl)pyridine
- 3-(1-(2-Fluoro-4-methylphenyl)hydrazinyl)pyridine
- 3-(1-(2-Iodo-4-methylphenyl)hydrazinyl)pyridine
Uniqueness
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H12BrN3 |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine |
InChI |
InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |
Clave InChI |
VWPGFEWWVVDDSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



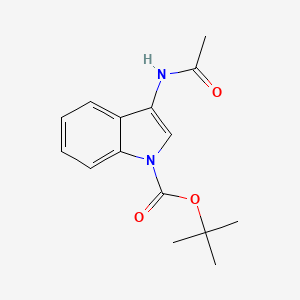
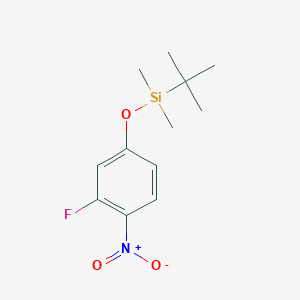


silane](/img/structure/B11848895.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
